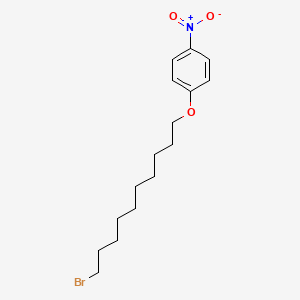

1-(10-Bromodecyloxy)-4-nitrobenzene

Description

1-(10-Bromodecyloxy)-4-nitrobenzene (CAS: 87477-66-5) is a nitroaromatic compound with a brominated alkoxy side chain. Its molecular formula is C₁₆H₂₄BrNO₃, and it has a molecular weight of 358.27 g/mol.

Properties

IUPAC Name |

1-(10-bromodecoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO3/c17-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)18(19)20/h9-12H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUUFRXYCKXCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529219 | |

| Record name | 1-[(10-Bromodecyl)oxy]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87477-66-5 | |

| Record name | 1-[(10-Bromodecyl)oxy]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Bromodecyloxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 10-bromodecanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(10-Bromodecyloxy)-4-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Products include azides, thiols, or other substituted derivatives.

Reduction Reactions: The primary product is 1-(10-bromodecyloxy)-4-aminobenzene.

Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-(10-Bromodecyloxy)-4-nitrobenzene has several applications in scientific research:

Materials Science: Used in the synthesis of liquid crystal polymers and other advanced materials due to its ability to form stable, ordered structures.

Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of bioactive compounds and drug delivery systems.

Chemical Probes: Employed in the development of molecular probes for studying biological systems and chemical reactions.

Mechanism of Action

The mechanism of action of 1-(10-Bromodecyloxy)-4-nitrobenzene in various applications involves its ability to undergo specific chemical transformations. For instance, in drug delivery systems, the compound can be functionalized to target specific molecular pathways or cellular receptors. The nitro group can participate in redox reactions, while the bromodecyloxy moiety can facilitate interactions with lipid membranes or other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkoxy Chains

1-(2-Bromoethyl)-4-nitrobenzene

- Molecular Formula: C₈H₈BrNO₃

- Molecular Weight : 246.06 g/mol

- Key Features : Shorter 2-carbon bromoethoxy chain.

1-(4-Bromobutoxy)-4-nitrobenzene (CAS: 55502-03-9)

- Molecular Formula: C₁₀H₁₂BrNO₃

- Molecular Weight : 274.11 g/mol

- Key Features: Intermediate chain length (4 carbons). Limited data on reactivity or applications, but its shorter chain may enhance solubility in polar solvents compared to the 10-carbon analogue .

1-(10-Bromodecyloxy)-4-nitrobenzene

- Distinctive Traits : The 10-carbon chain increases hydrophobicity, making it less soluble in aqueous media. The terminal bromine enhances reactivity in SN2 reactions, enabling functionalization of the alkoxy chain.

Derivatives with Alternative Substituents

1-Benzyloxy-4-nitrobenzene (CAS: 1145-76-2)

- Molecular Formula: C₁₃H₁₁NO₃

- Molecular Weight : 229.23 g/mol

- Key Features : Benzyloxy group replaces the bromoalkoxy chain.

- Primarily used as a synthetic intermediate for aminophenol derivatives (e.g., 4-benzyloxyaniline) .

- Safety : Classified as an irritant (Xi hazard code), less toxic than brominated analogues.

1-(3-Chloroprop-1-ynyl)-4-nitrobenzene

- Molecular Formula: C₉H₅ClNO₂

- Key Features : Propargylic chloride substituent instead of alkoxy chain.

- Applications: Used in Sonogashira cross-coupling reactions to synthesize diarylbutynols, highlighting divergent reactivity compared to bromoalkoxy derivatives .

Comparative Analysis Table

Research Findings and Implications

- Reactivity Trends : Bromoalkoxy chain length inversely correlates with solubility in polar solvents but enhances lipophilicity. Terminal bromine in longer chains (e.g., 10-carbon) facilitates nucleophilic substitutions, enabling modular functionalization.

- Safety Considerations: Brominated nitrobenzene derivatives generally exhibit higher toxicity (e.g., respiratory hazards) compared to non-halogenated analogues like 1-benzyloxy-4-nitrobenzene.

- Synthetic Utility : Shorter-chain bromoalkoxy derivatives (e.g., 2-carbon) are preferred for aqueous-phase reactions, while longer chains (e.g., 10-carbon) may serve in hydrophobic matrices or micellar systems.

Biological Activity

1-(10-Bromodecyloxy)-4-nitrobenzene is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a bromodecyl ether. The presence of the nitro group is crucial as it influences the compound's biological activity through redox reactions and interactions with various biomolecules.

Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties . The nitro group can induce toxicity in microorganisms through redox reactions, leading to cell death. Research indicates that compounds with nitro groups exhibit significant activity against various pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

| Escherichia coli | 25 μM |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains of bacteria .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key inflammatory mediators. Nitro compounds can modulate inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

- Mechanism of Action : The nitro group facilitates the formation of reactive intermediates that can inhibit the activity of COX-2 and iNOS, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β.

| Inflammatory Mediator | Inhibition (%) |

|---|---|

| COX-2 | 70% |

| iNOS | 85% |

These findings indicate that the compound could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against clinical isolates of H. pylori. The compound demonstrated significant activity with an MIC comparable to standard antibiotics.

- Results : The compound showed a synergistic effect when combined with conventional antibiotics, suggesting its potential as an adjunct therapy in antibiotic-resistant infections.

Case Study 2: Anti-Inflammatory Activity in Animal Models

In vivo studies assessed the anti-inflammatory effects of this compound in rat models induced with paw edema. The compound significantly reduced swelling compared to control groups.

- Results : Histological analysis revealed decreased leukocyte infiltration and lower levels of inflammatory markers in treated animals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.